

Technical Support Center: DQP-1105

Electrophysiology

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Compound of Interest

Compound Name: DQP-1105

Cat. No.: B11929067

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **DQP-1105** in electrophysiology experiments.

Troubleshooting Guides and FAQs

Question: I am not seeing any inhibition of NMDA receptor currents with **DQP-1105**. What could be the reason?

Answer: There are several potential reasons for a lack of inhibition:

- **Incorrect NMDA Receptor Subunit Expression:** **DQP-1105** is a selective negative allosteric modulator for NMDA receptors containing GluN2C or GluN2D subunits.^{[1][2]} It shows significantly lower potency for GluN2A and GluN2B-containing receptors.^{[1][2]} Ensure that your expression system (e.g., HEK cells or oocytes) or the native tissue you are studying expresses GluN2C or GluN2D subunits.
- **Solubility Issues:** **DQP-1105** has limited aqueous solubility. Its maximum solubility in oocyte recording buffer with 0.1% DMSO after 1 hour is 27 μM .^[1] Ensure that the compound is fully dissolved in your recording solution. It is recommended to first dissolve **DQP-1105** in a stock solution of DMSO and then dilute it to the final concentration in the external solution immediately before use.
- **Agonist Concentration:** The inhibitory effect of **DQP-1105** can be influenced by the concentration of glutamate.^[3] While it is a non-competitive inhibitor, meaning its effect

cannot be completely overcome by increasing agonist concentrations, its potency can be dependent on agonist binding.[2][3] Consider using an EC₈₀ concentration of glutamate and glycine to elicit robust currents and observe clear inhibition.[1]

Question: The peak current response is only slightly reduced, but the steady-state current is strongly inhibited. Is this expected?

Answer: Yes, this is a characteristic effect of **DQP-1105**. Pre-application of **DQP-1105** may only modestly reduce the peak current response, while a more pronounced inhibition is observed in the steady-state current.[3][4] This is indicative of an agonist-induced increase in the potency of **DQP-1105**, leading to a re-equilibration of the inhibitor after the agonist binds.[3]

Question: What is the mechanism of action for **DQP-1105**?

Answer: **DQP-1105** is a non-competitive, voltage-independent negative allosteric modulator of GluN2C/D-containing NMDA receptors.[2][3] It inhibits receptor function without directly competing with glutamate or glycine for their binding sites.[2] Evidence suggests that **DQP-1105** inhibits a pre-gating step in receptor activation without altering the single-channel conductance or the stability of the open pore.[1][2] It binds to a novel site in the lower, membrane-proximal portion of the agonist-binding domain.[2]

Quantitative Data Summary

The following tables summarize the inhibitory effects of **DQP-1105** on various NMDA receptor subtypes as determined by two-electrode voltage-clamp in *Xenopus* oocytes and whole-cell voltage-clamp in mammalian cells.

Table 1: IC₅₀ Values of **DQP-1105** for Different NMDA Receptor Subunits

Receptor Subunit	IC ₅₀ (μM) in <i>Xenopus</i> oocytes	IC ₅₀ (μM) in Mammalian Cells
GluN1/GluN2A	>100	~150
GluN1/GluN2B	>100	>100
GluN1/GluN2C	7.0	4.8
GluN1/GluN2D	2.7	1.3

Data compiled from multiple studies.[\[1\]](#)[\[3\]](#)

Table 2: **DQP-1105** Inhibition of Current Responses

Receptor Subunit	DQP-1105 Concentration (μM)	Inhibition of Steady-State Current (% of control)
GluN1/GluN2A	33	35 ± 3%
GluN1/GluN2D	30	99.8 ± 0.1%

Data from whole-cell voltage-clamp recordings.[\[1\]](#)

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells

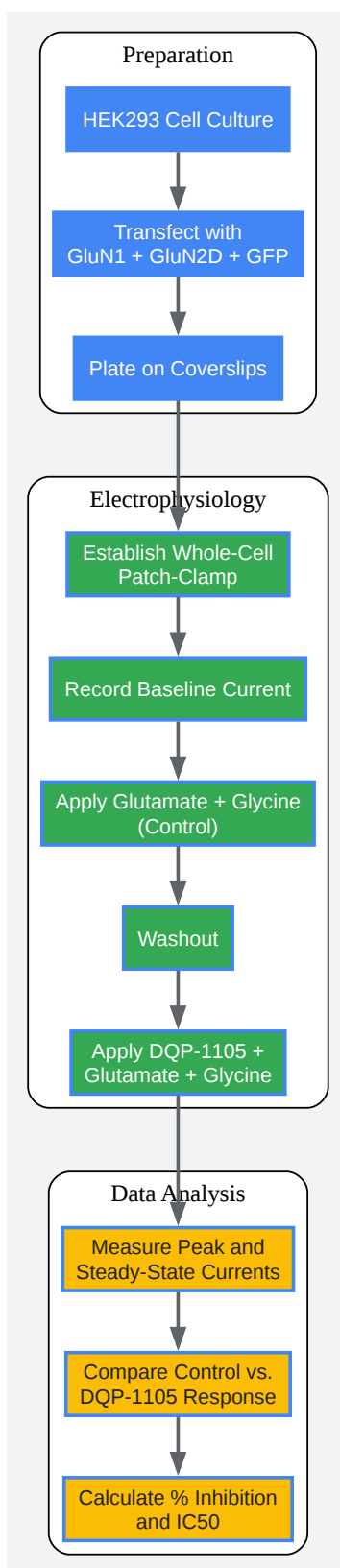
This protocol is a general guideline for assessing the effect of **DQP-1105** on recombinant NMDA receptors expressed in HEK293 cells.

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
 - Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) using a suitable transfection reagent. A plasmid for GFP can be included to identify transfected cells.

- Plate cells on glass coverslips and allow for expression for 24-48 hours.
- Solutions:
 - External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
 - Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
 - Agonist Solution: Prepare a stock of 100 mM glutamate and 100 mM glycine in water. Dilute in the external solution to the final desired concentrations (e.g., 100 μ M glutamate and 100 μ M glycine).
 - **DQP-1105** Solution: Prepare a 10 mM stock solution of **DQP-1105** in DMSO. Dilute this stock in the agonist-containing external solution to the final desired concentration (e.g., 1-30 μ M). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
- Recording Procedure:
 - Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
 - Identify transfected cells (e.g., by GFP fluorescence).
 - Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 M Ω) filled with the internal solution.
 - Clamp the cell at a holding potential of -60 mV.
 - Establish a stable baseline current in the external solution.
 - Rapidly apply the agonist solution to elicit an NMDA receptor-mediated current.
 - After washout and return to baseline, apply the **DQP-1105** containing agonist solution and record the inhibited current.

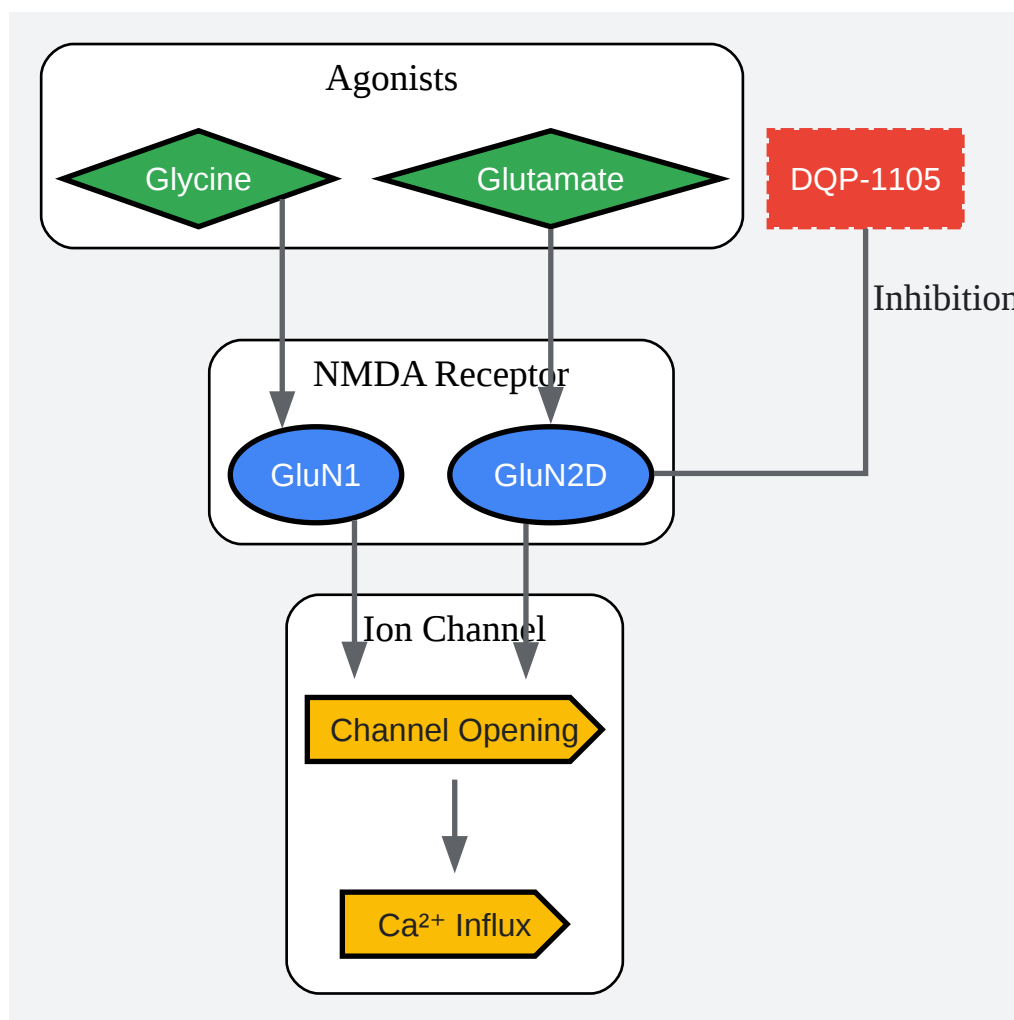
- To assess the effect on peak vs. steady-state current, you can pre-apply **DQP-1105** in the external solution before co-application with the agonists.

Visualizations



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Figure 1. Experimental workflow for assessing **DQP-1105** effects.



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Figure 2. DQP-1105 mechanism of action on NMDA receptors.

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